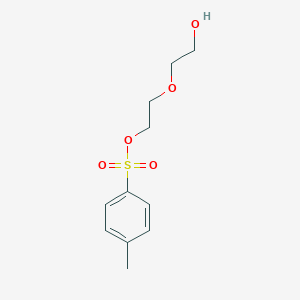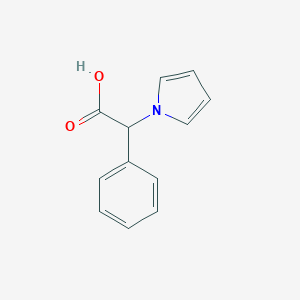
phenyl(1H-pyrrol-1-yl)acetic acid
Vue d'ensemble
Description
Phenyl(1H-pyrrol-1-yl)acetic acid is a compound that is structurally related to various bioactive molecules. It contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, and is connected to a phenyl group through an acetic acid moiety. This structure is significant in medicinal chemistry due to its presence in compounds that exhibit biological activity, such as inhibition of aldose reductase, an enzyme implicated in diabetic complications .
Synthesis Analysis
The synthesis of related compounds, such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, involves strategic incorporation of functional groups that are anticipated to enhance biological activity. The compound mentioned was synthesized as a bioisostere of a known aldose reductase inhibitor, with the aim of improving potency. The synthesis likely involves steps that introduce the difluoro and hydroxy substituents in specific positions to achieve the desired biological effect .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid, demonstrates significant interactions such as hydrogen bonding. These interactions are crucial for the stability of the crystalline form and can influence the biological activity of the compound. The orientation of the phenyl rings at an angle to the planar pyrrole ring can affect the overall shape of the molecule, which is important for its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of phenyl(1H-pyrrol-1-yl)acetic acid derivatives can be inferred from studies on similar compounds. The presence of carboxylic acid groups and other functional groups can participate in various chemical reactions, which are essential for the modification of the compound to enhance its biological properties or to study its mechanism of action. The reactivity of these groups can also be exploited in analytical techniques such as chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl(1H-pyrrol-1-yl)acetic acid derivatives are influenced by their molecular structure. For instance, the ionizable carboxylic acid group can affect the compound's solubility and its interaction with biological molecules. The stability of the compound under different conditions, such as in biological samples, can be assessed using techniques like reversed-phase ion-pair partition chromatography, which can separate and analyze various derivatives of phenylacetic acid .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . It’s used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Polymerization Process
-
Antiviral and Anti-HIV Activities
-
Antibacterial and Antifungal Activities
-
Antioxidant Activities
-
Kinase Inhibitory Activities
-
Antitumor Activities
-
Antimalarial Activities
-
Antiprotozoal Activities
-
Antipsychotic Activities
-
β-Adrenergic Antagonist Activities
-
Anxiolytic Activities
Orientations Futures
Pyrrole and its derivatives have been the focus of many research studies due to their diverse biological activities . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, it’s likely that research into compounds like phenyl(1H-pyrrol-1-yl)acetic acid will continue.
Propriétés
IUPAC Name |
2-phenyl-2-pyrrol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJAIIHCKGTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372426, DTXSID80876725 | |
| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-2-(1-pyrrolyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-1-yl)acetic acid | |
CAS RN |
105264-23-1 | |
| Record name | phenyl(1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
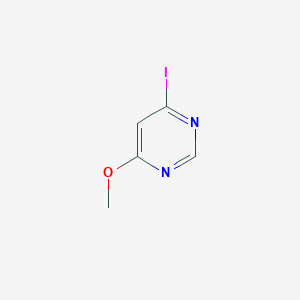

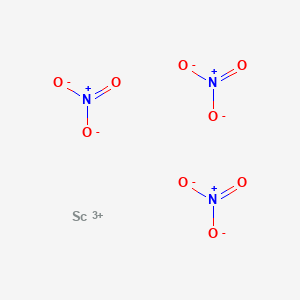
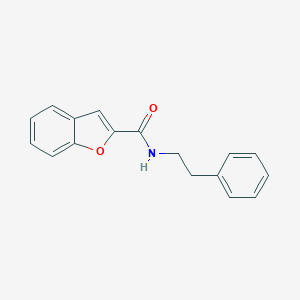
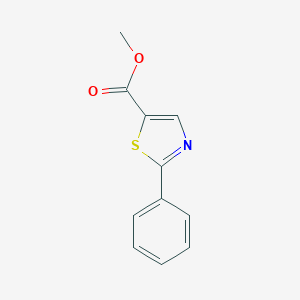
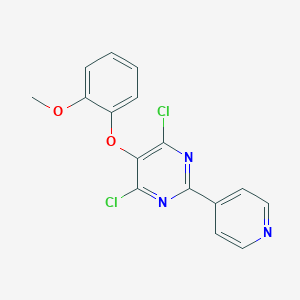
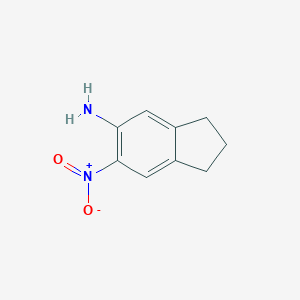
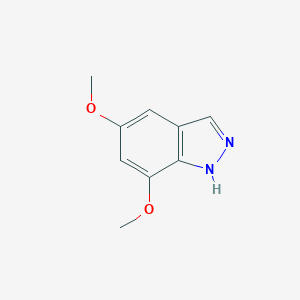
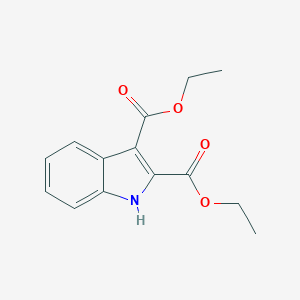
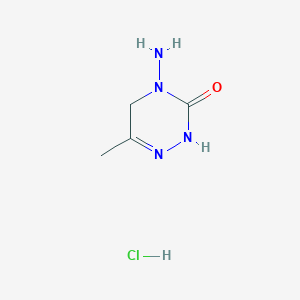
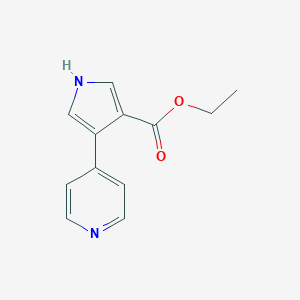
![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)
